

2-Bromo-6-(1,3-dioxolan-2-yl)pyridine physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-6-(1,3-dioxolan-2-yl)pyridine

Cat. No.: B1266134

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **2-Bromo-6-(1,3-dioxolan-2-yl)pyridine** For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-(1,3-dioxolan-2-yl)pyridine is a heterocyclic organic compound that serves as a valuable building block in synthetic organic chemistry. Its structure, featuring a reactive bromine atom and a protected aldehyde group (as a dioxolane), makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The pyridine ring is a common motif in numerous biologically active compounds, and the strategic placement of functional groups on this scaffold allows for diverse chemical modifications. This guide provides a detailed overview of the known physical properties of **2-Bromo-6-(1,3-dioxolan-2-yl)pyridine**, outlines general experimental protocols for their determination, and illustrates its synthetic utility.

Core Physical and Chemical Properties

The physical properties of a compound are critical for its handling, storage, reaction setup, and purification. The following table summarizes the key physical and chemical data for **2-Bromo-6-(1,3-dioxolan-2-yl)pyridine**.

Property	Value	Reference
CAS Number	34199-87-6	[1] [2] [3]
Molecular Formula	C ₈ H ₈ BrNO ₂	[1] [2] [3]
Molecular Weight	230.06 g/mol	[1] [2]
Boiling Point	316.7 ± 42.0 °C at 760 mmHg	[1]
Density	1.6 ± 0.1 g/cm ³	[1]
Flash Point	145.3 ± 27.9 °C	[1]
Refractive Index	1.568	[1]
LogP (XLogP3)	0.94 - 1.3	[1] [2]
Polar Surface Area	31.4 Å ²	[2]
Solubility	Data not widely available. A related compound, 2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine, is slightly soluble in Chloroform and DMSO. [4]	
Appearance	A related compound, 2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine, is described as a white to off-white solid/crystal. [5] [6]	

Note: Some data points, such as solubility and appearance, are inferred from closely related analogs and should be confirmed experimentally.

Experimental Protocols for Property Determination

While specific experimental determinations for this exact compound are not detailed in the literature, standard organic chemistry laboratory procedures are used to measure these physical properties.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity.

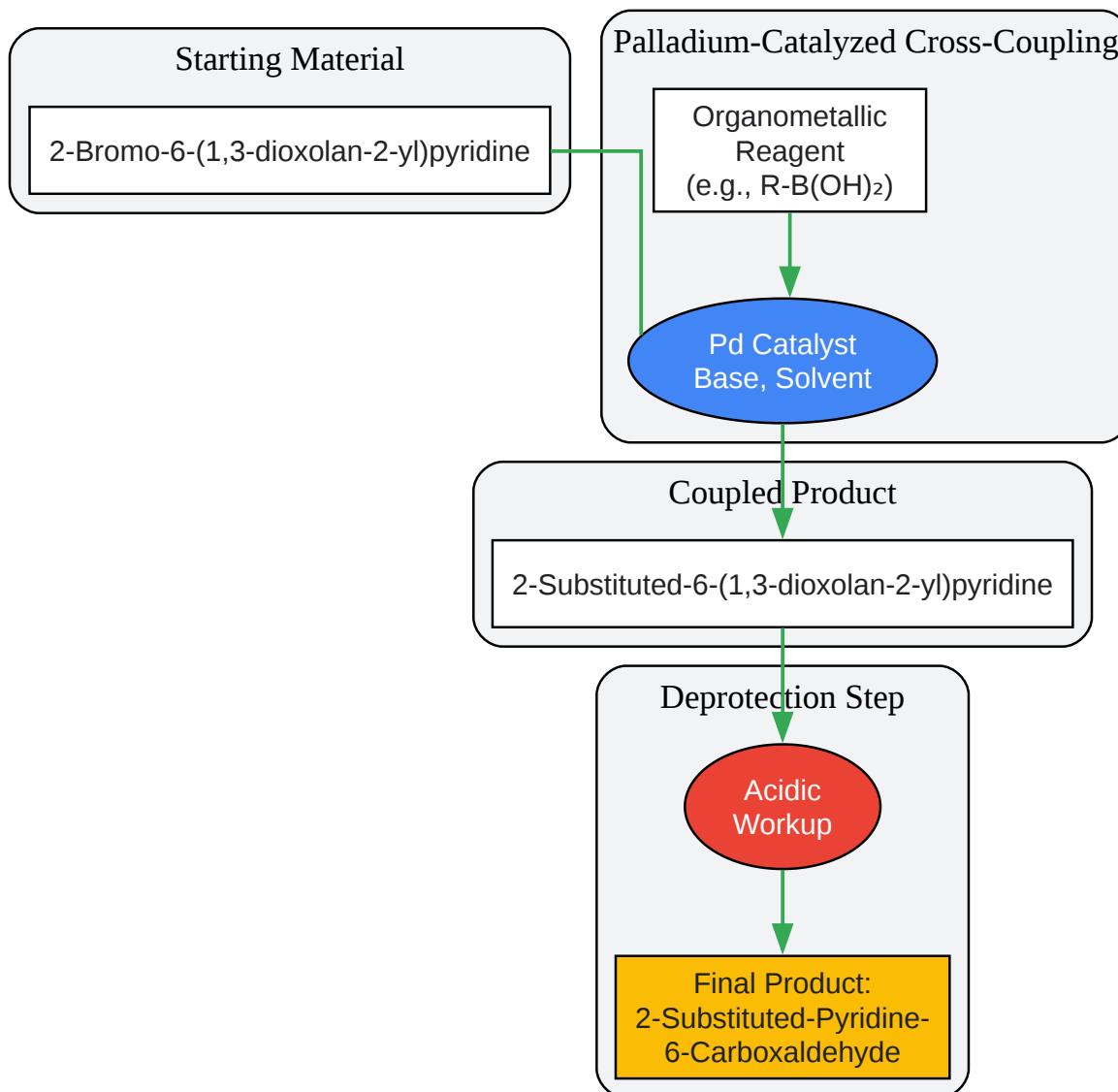
- Apparatus: Digital melting point apparatus (e.g., Mel-Temp) or Thiele tube with heated oil bath.
- Methodology:
 - A small, dry sample of the crystalline solid is packed into a capillary tube to a height of 2-3 mm.
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated at a controlled rate (initially rapid, then ~1-2 °C per minute near the expected melting point).
 - The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has liquefied. A pure compound will have a sharp melting range of 1-2 °C.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[\[7\]](#)

- Apparatus: Simple or fractional distillation setup, including a round-bottom flask, heating mantle, condenser, and thermometer.[\[7\]](#)
- Methodology:
 - The liquid is placed in a round-bottom flask with boiling chips.
 - The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.[\[7\]](#)
 - The liquid is heated to a gentle boil.

- The temperature is recorded when it stabilizes during the collection of the distillate. This stable temperature is the boiling point at the given atmospheric pressure.


Solubility Testing

Qualitative solubility tests help in selecting appropriate solvents for reactions and purification (e.g., recrystallization).

- Apparatus: Small test tubes, vortex mixer.
- Methodology:
 - Place approximately 20-30 mg of the solid solute into a small test tube.
 - Add ~0.5 mL of the solvent to be tested (e.g., water, ethanol, hexane, ethyl acetate, dichloromethane).
 - Agitate the mixture using a vortex mixer or by flicking the test tube.
 - Observe and record whether the solid dissolves completely, is partially soluble, or is insoluble. Tests can be performed at room temperature and with gentle heating.

Synthetic Utility and Workflow

2-Bromo-6-(1,3-dioxolan-2-yl)pyridine is primarily used as an intermediate in cross-coupling reactions, where the bromine atom can be substituted to form new carbon-carbon or carbon-heteroatom bonds. The dioxolane group serves as a protecting group for the aldehyde, which can be deprotected later for further chemical transformations.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow using **2-Bromo-6-(1,3-dioxolan-2-yl)pyridine**.

Representative Synthetic Protocol: Acetal Formation

The title compound can be synthesized from its corresponding aldehyde. A general procedure for acetal formation is as follows:

- Reaction: 2-Bromo-6-formylpyridine + Ethylene Glycol → **2-Bromo-6-(1,3-dioxolan-2-yl)pyridine**
- Methodology (adapted from a similar synthesis):[10]
 - Dissolve 2-bromo-6-formylpyridine in a suitable solvent like benzene or toluene.
 - Add ethylene glycol (1.5-2.0 equivalents) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
 - Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.
 - Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
 - Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.
 - Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).
 - Purify the crude product by distillation or column chromatography to yield the final product.

Conclusion

2-Bromo-6-(1,3-dioxolan-2-yl)pyridine is a key synthetic intermediate with well-defined physical properties that facilitate its use in complex molecular synthesis. Understanding these properties is essential for researchers in drug discovery and materials science. The compound's utility, particularly in palladium-catalyzed cross-coupling reactions, allows for the efficient construction of a wide array of substituted pyridine derivatives, underscoring its importance in modern organic chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. 2-Bromo-6-(1,3-dioxolan-2-yl)pyridine | C8H8BrNO2 | CID 118613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-BROMO-6-(1,3-DIOXOLAN-2-YL)PYRIDINE [drugfuture.com]
- 4. 2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine | 49669-14-9 [m.chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-Bromo-6-(2-Methyl-1,3-Dioxolan-2-yl)Pyridine [myskinrecipes.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scribd.com [scribd.com]
- 9. scribd.com [scribd.com]
- 10. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [2-Bromo-6-(1,3-dioxolan-2-yl)pyridine physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266134#2-bromo-6-1-3-dioxolan-2-yl-pyridine-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com